N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-(5-isopropyl-4H-1,2,4-triazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopropyl-4H-1,2,4-triazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.
Formation of the Propanamide Moiety: The propanamide group is formed through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopropyl-4H-1,2,4-triazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-isopropyl-4H-1,2,4-triazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(4H-1,2,4-triazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
N-(5-methyl-4H-1,2,4-triazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic effects.
Uniqueness
N-(5-isopropyl-4H-1,2,4-triazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide is unique due to the presence of the isopropyl group, which may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature can significantly influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C12H17N5O |
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Molecular Weight |
247.30 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C12H17N5O/c1-9(2)11-14-12(16-15-11)13-10(18)5-8-17-6-3-4-7-17/h3-4,6-7,9H,5,8H2,1-2H3,(H2,13,14,15,16,18) |
InChI Key |
DTQZZMHGNIUUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CCN2C=CC=C2 |
Origin of Product |
United States |
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